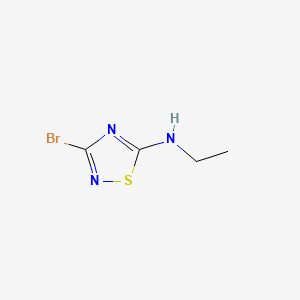

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine

Description

3-Bromo-N-ethyl-1,2,4-thiadiazol-5-amine is a brominated 1,2,4-thiadiazole derivative characterized by a bromine atom at the 3-position and an ethylamine group at the 5-position of the heterocyclic core. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry due to its electron-deficient nature, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) that enhance biological activity .

Properties

IUPAC Name |

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3S/c1-2-6-4-7-3(5)8-9-4/h2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYFJKSCAJHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NS1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2,4-thiadiazole with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

3-Bromo-N-ethyl-1,2,4-thiadiazol-5-amine serves as a crucial building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by other nucleophiles. |

| Oxidation/Reduction | The compound can undergo redox reactions to alter its state. |

| Coupling Reactions | It can participate in coupling reactions to synthesize larger structures. |

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent . Its mechanism of action includes binding to specific enzymes or receptors within cells:

- Antimicrobial Activity: Inhibits essential bacterial enzymes.

- Anticancer Activity: Disrupts cellular signaling pathways critical for cancer cell proliferation .

Medicine

Research is ongoing into the therapeutic applications of this compound. Its unique properties allow it to be investigated as a candidate for developing new drugs targeting various diseases:

| Potential Applications | Description |

|---|---|

| Enzyme Inhibition | Acts on specific enzymes involved in disease pathways. |

| Cancer Treatment | Potential for use in formulations aimed at cancer therapy. |

Industry

The compound is also relevant in industrial applications such as the development of new materials with desirable properties like conductivity and fluorescence. It plays a role in the production of agrochemicals and dyes .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies: A study demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research: Research published in medicinal chemistry journals highlighted the potential of thiadiazole compounds in inhibiting tumor growth through targeted enzyme inhibition.

- Material Science: Investigations into the use of thiadiazole derivatives for developing conductive polymers have shown promising results in enhancing material properties for electronic applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Alkyl-Substituted 1,2,4-Thiadiazol-5-amines

Alkyl-substituted derivatives are pivotal for studying the impact of lipophilicity and steric bulk on pharmacological properties:

- N,3-Dimethyl-1,2,4-thiadiazol-5-amine (CAS 35550-13-1): This derivative features methyl groups at both the 3- and 5-positions. It is commercially available with >99% purity and serves as a pharmaceutical intermediate.

- This compound is used in medicinal chemistry research, though its brominated analog may exhibit altered target selectivity due to bromine’s electronegativity .

Key Differences :

- Solubility: The ethyl group may improve solubility in organic solvents compared to methyl analogs, as seen in related compounds like N-ethyl-3-phenyl derivatives (e.g., 80–82% yields in ethanol-based syntheses) .

Table 1: Physical Properties of Alkyl-Substituted Analogs

Aryl/Heteroaryl-Substituted Derivatives

Aryl and heteroaryl groups enhance π-system interactions and target binding:

- N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine (3b) : This derivative exhibits a high melting point (220–222°C) and 82% yield. The electron-withdrawing nitro group may stabilize the thiadiazole ring, though it could reduce bioavailability compared to brominated analogs .

- 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (44) : A macrofilaricidal compound with 55% yield and 95% purity. Pyridinyl substituents confer basicity and hydrogen-bonding capacity, critical for antiparasitic activity against Onchocerca volvulus .

Key Differences :

- Bioactivity : Bromine’s van der Waals radius (1.85 Å) may create steric effects that improve target selectivity compared to smaller substituents (e.g., methyl or nitro groups). For example, pyridinyl-thiadiazole analogs show EC₅₀ < 100 nM against parasitic larvae, suggesting brominated versions could exhibit enhanced potency .

- Synthetic Accessibility : Brominated thiadiazoles often require halogenation steps (e.g., using NBS or direct bromocyclization), whereas aryl derivatives like 3b are synthesized via nucleophilic aromatic substitution, which may limit scalability .

Halogenated Derivatives

Halogenation is a common strategy to modulate pharmacokinetics and target engagement:

- 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-57-1): This compound’s trichloromethyl group increases lipophilicity, though it raises safety concerns (e.g., toxicity risks noted in GHS safety data) .

- 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine (CAS 112807-11-1): The chloromethyl group enhances reactivity for further functionalization, a trait less pronounced in brominated analogs due to bromine’s lower electronegativity .

Key Differences :

Pharmacological Activity Comparisons

- Macrofilaricidal Activity: Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives demonstrate potent activity against filarial parasites (EC₅₀ < 100 nM). Bromine substitution in the 3-position could enhance membrane permeability or target binding compared to non-halogenated analogs .

Biological Activity

3-Bromo-N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and nitrogen atoms within the thiadiazole ring. Its molecular formula is C5H7BrN4S, with a molecular weight of approximately 221.10 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In various studies, derivatives of thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 16 to 31.25 µg/mL against various bacterial strains, indicating good antibacterial activity .

- Fungal Activity : The compound also demonstrates moderate antifungal activity with MIC values between 31.25 and 62.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cytotoxicity : The compound has shown promising cytotoxic effects on several human cancer cell lines. LD50 values were reported in the range of ng/µL, indicating significant potency .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific molecular targets involved in cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | MIC/LD50 Values |

|---|---|---|

| Antibacterial | Good activity against bacteria | MIC 16–31.25 µg/mL |

| Antifungal | Moderate activity | MIC 31.25–62.5 µg/mL |

| Cytotoxic | Significant effects on cancer cells | LD50 (ng/µL) |

Case Study: Antimicrobial Screening

In a study evaluating various thiadiazole derivatives, this compound was tested alongside other compounds. The results demonstrated that it had comparable or superior antimicrobial activity against tested strains, reinforcing its potential as an effective antimicrobial agent .

Case Study: Anticancer Evaluation

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low concentrations, suggesting its utility in developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.